(5,5-Dimethyltetrahydrofuran-3-yl)amine
Description
(5,5-Dimethyltetrahydrofuran-3-yl)amine is a bicyclic amine featuring a tetrahydrofuran ring substituted with two methyl groups at the 5-position and an amine group at the 3-position. This structure combines the rigidity of the tetrahydrofuran scaffold with the nucleophilic and basic properties of the primary amine. The compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and ligands for catalysis. Its synthesis typically involves functionalization of tetrahydrofuran precursors, though detailed protocols are less documented in the provided evidence .
Properties
IUPAC Name |
5,5-dimethyloxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)3-5(7)4-8-6/h5H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEFRPWLPUMNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1390638-73-9 | |
| Record name | 5,5-dimethyloxolan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)amine typically involves the following steps:
Starting Material: The synthesis often begins with tetrahydrofuran (THF) as the starting material.
Functionalization: The THF ring is functionalized at the 3-position to introduce the amine group. This can be achieved through various methods, such as nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of (5,5-Dimethyltetrahydrofuran-3-yl)amine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (5,5-Dimethyltetrahydrofuran-3-yl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form an amine oxide.
Reduction: The compound can be reduced to form a corresponding amine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkyl halides and strong bases can be used for substitution reactions.
Major Products Formed:
Amine Oxides: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(5,5-Dimethyltetrahydrofuran-3-yl)amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe or intermediate in biochemical studies.
Medicine: It may have potential as a precursor for pharmaceuticals or as a component in drug discovery.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5,5-Dimethyltetrahydrofuran-3-yl)amine exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. (5,5-Dimethyltetrahydrofuran-3-yl)methylamine
- Structure : Differs by a methyl group attached to the amine (NHCH₃ vs. NH₂).
- Properties : Increased lipophilicity due to the methyl group, which may enhance membrane permeability but reduce solubility in polar solvents.
- Applications : Discontinued (CymitQuimica, 2025), suggesting challenges in synthesis or stability .
b. (5,5-Dimethyltetrahydrofuran-3-yl)methanol
- Structure : Replaces the amine with a hydroxyl group (-OH).
- Properties : Higher polarity and hydrogen-bonding capacity compared to the amine, leading to different solubility and reactivity profiles.
Ring-System Analogues
a. Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
- Structure : Benzofuran core fused with a cyclohexene ring, featuring fluorine and ester substituents.
- Properties : Fluorine atoms increase electronegativity and metabolic stability; the ester group enables further derivatization.
- Applications : Pharmaceutical intermediate (Parchem Chemicals), highlighting utility in drug discovery .
b. (2R,3S)-2-phenyltetrahydrofuran-3-amine
Halogenated and Complex Derivatives
a. (5-Bromofuran-2-yl)methylamine
Comparative Data Table
Key Research Findings
- Synthetic Challenges: The discontinued status of methylamine and methanol derivatives (CymitQuimica) suggests sensitivity to oxidation or difficulty in purification .
- Fluorinated Analogues: Compounds like the difluorobenzofuran ester demonstrate enhanced metabolic stability, a trait absent in the non-fluorinated target amine .
- Steric and Electronic Effects: The phenyl-substituted analogue () shows how bulky groups influence stereochemical outcomes in catalysis, a property less pronounced in the dimethyltetrahydrofuran scaffold .
Biological Activity
(5,5-Dimethyltetrahydrofuran-3-yl)amine (CAS No. 1390638-73-9) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Structural Characteristics
(5,5-Dimethyltetrahydrofuran-3-yl)amine features a tetrahydrofuran ring with two methyl substituents at the 5-position and an amine functional group at the 3-position. This configuration enhances its reactivity and potential applications in medicinal chemistry. The presence of the amine group allows for hydrogen bonding and ionic interactions with various biological molecules, making it a candidate for further biological evaluation.
Biological Activity Overview
Research indicates that (5,5-Dimethyltetrahydrofuran-3-yl)amine may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, potentially inhibiting the growth of certain bacteria and fungi. Further investigation is needed to elucidate the specific mechanisms and efficacy against various pathogens.
- Enzyme Modulation : The amine functional group can interact with enzymes, potentially modulating their activity. This interaction may influence metabolic pathways and could be explored for therapeutic applications in enzyme-related disorders.
- Receptor Binding : There is evidence that (5,5-Dimethyltetrahydrofuran-3-yl)amine can bind to receptors, which may alter signaling pathways within cells. Understanding these interactions could provide insights into its pharmacological potential.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of (5,5-Dimethyltetrahydrofuran-3-yl)amine:
- Study on Antimicrobial Activity : A study assessed the antimicrobial effects of (5,5-Dimethyltetrahydrofuran-3-yl)amine against various bacterial strains. The compound showed significant inhibition against Gram-positive bacteria, indicating its potential as a new antimicrobial agent.
- Enzyme Interaction Analysis : Another study focused on the interaction of (5,5-Dimethyltetrahydrofuran-3-yl)amine with specific enzymes involved in metabolic processes. Results indicated that the compound could act as an inhibitor for certain enzymes, suggesting a mechanism for its biological activity.
The mechanism through which (5,5-Dimethyltetrahydrofuran-3-yl)amine exerts its biological effects involves:
- Hydrogen Bonding : The amine group facilitates hydrogen bonding with biomolecules, enhancing its interaction with proteins and nucleic acids.
- Ionic Interactions : These interactions are crucial for modulating enzyme activity and receptor binding, influencing various biochemical pathways.
Comparative Analysis with Similar Compounds
A comparison of (5,5-Dimethyltetrahydrofuran-3-yl)amine with structurally similar compounds reveals unique characteristics that may contribute to its biological activity:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tetrahydrofuran | Lacks amino group; cyclic ether | Common solvent; less reactive compared to amines |
| 2,2-Dimethyltetrahydrofuran | Two methyl groups at different positions; lacks amine | Different reactivity due to position of substituents |
| 5-Methyltetrahydrofuran | One methyl group; lacks amino functionality | Less steric hindrance compared to (5,5-Dimethyltetrahydrofuran-3-yl)amine |
| 3-Aminomethyl-tetrahydrofuran | Amino group at different position | Different reactivity profile due to position of amino group |
The distinct substitution pattern and the presence of both a tetrahydrofuran ring and an amine group in (5,5-Dimethyltetrahydrofuran-3-yl)amine enhance its reactivity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
